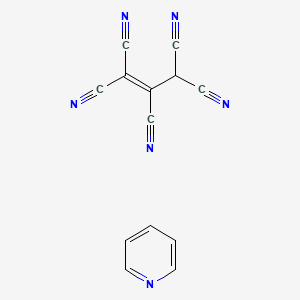
2,4,5-Triphenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Triphenylpyrimidine is a heterocyclic aromatic compound characterized by a pyrimidine ring substituted with three phenyl groups at the 2nd, 4th, and 5th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Triphenylpyrimidine typically involves the reaction of chalcone with ammonium acetate and benzaldehyde. This method is advantageous as it eliminates the need for transition metal catalysts, making it more environmentally friendly .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves multi-component reactions that are efficient and scalable. These methods often utilize readily available starting materials and simple reaction conditions to produce the compound in high yields .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Triphenylpyrimidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can add hydrogen atoms or remove oxygen atoms, modifying the compound’s structure and reactivity.
Substitution: Substitution reactions involve replacing one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidines .
Scientific Research Applications
2,4,5-Triphenylpyrimidine has a broad range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of materials for organic electronics and nonlinear optical materials
Mechanism of Action
The mechanism of action of 2,4,5-Triphenylpyrimidine involves its interaction with various molecular targets. For instance, its derivatives have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
2,4,6-Triphenylpyrimidine: This compound is similar in structure but has a phenyl group at the 6th position instead of the 5th.
2,4,5-Triphenylimidazole: Another related compound with an imidazole ring instead of a pyrimidine ring.
Uniqueness: 2,4,5-Triphenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Properties
CAS No. |
37428-97-0 |
|---|---|
Molecular Formula |
C22H16N2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2,4,5-triphenylpyrimidine |
InChI |
InChI=1S/C22H16N2/c1-4-10-17(11-5-1)20-16-23-22(19-14-8-3-9-15-19)24-21(20)18-12-6-2-7-13-18/h1-16H |
InChI Key |
BJGMPOWDHZXEIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
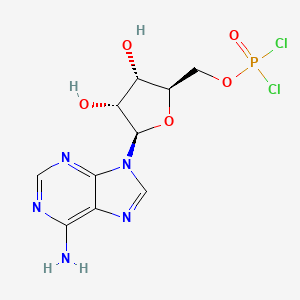
![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
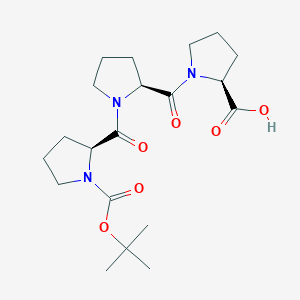



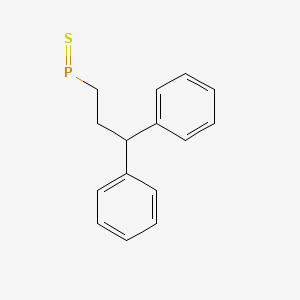
![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)

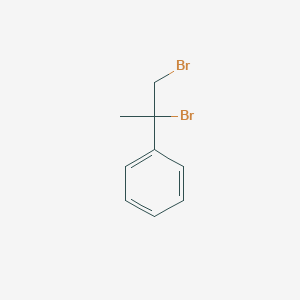
![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)
